5-bromo-1,2,4-Thiadiazole

Descripción general

Descripción

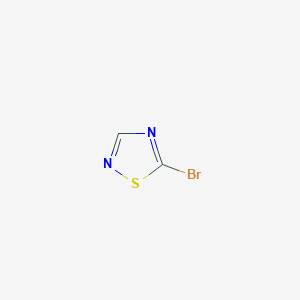

5-Bromo-1,2,4-Thiadiazole: is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and one bromine atom. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-1,2,4-Thiadiazole typically involves the bromination of 1,2,4-thiadiazole. One common method includes the reaction of 1,2,4-thiadiazole with bromine in the presence of an oxidant. The process can be summarized as follows :

Pretreatment: Dissolve 1,2,4-thiadiazole in an acid solution to obtain a reaction-ready solution.

Bromination: Mix the solution with bromine for a preliminary reaction.

Oxidation: Continue the reaction in the presence of an oxidant to obtain the brominated product.

Alkali Analysis: Perform alkali analysis on the brominated material to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-1,2,4-Thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted thiadiazoles.

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound, often with altered functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

5-Bromo-1,2,4-Thiadiazole has been extensively studied for its anticancer properties. It interacts with key biological targets such as cyclin-dependent kinase 9 (CDK9) and topoisomerase II, inhibiting their activity and leading to cytotoxic effects on various cancer cell lines including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound's mechanism involves the modulation of gene expression and induction of apoptosis in cancer cells.

Anticonvulsant Properties

Research has demonstrated that derivatives of this compound exhibit anticonvulsant activity. In studies involving maximal electroshock-induced seizure (MES) models, several synthesized compounds based on this structure showed significant protective effects against seizures . These findings suggest potential therapeutic applications in treating epilepsy.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, making it a candidate for developing new antimicrobial agents . The structural features of thiadiazoles contribute to their effectiveness against infections.

Agricultural Applications

This compound is being explored as a potential pesticide or herbicide due to its biological activity. Its ability to influence plant growth and resistance to pests could lead to the development of novel agrochemicals that enhance crop yield while minimizing environmental impact .

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and dyes. Its unique chemical structure allows for the creation of materials with specific properties tailored for various industrial applications .

Data Table: Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Breast Cancer Treatment

A derivative of this compound was tested in vitro against breast cancer cell lines. The results indicated a marked decrease in cell viability and an increase in apoptosis markers compared to untreated controls. This study highlights the compound's potential as a therapeutic agent in oncology .

Case Study 2: Anticonvulsant Screening

In a series of experiments evaluating anticonvulsant activity using the MES model, several thiadiazole derivatives demonstrated significant protective effects at various dosages. Notably, one compound showed complete protection against seizures at a dosage of 300 mg/kg. This suggests that modifications to the thiadiazole structure can enhance its pharmacological profile .

Mecanismo De Acción

The mechanism of action of 5-Bromo-1,2,4-Thiadiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparación Con Compuestos Similares

- 1,2,3-Thiadiazole

- 1,2,5-Thiadiazole

- 1,3,4-Thiadiazole

Comparison:

- 1,2,3-Thiadiazole: Similar in structure but differs in the position of nitrogen atoms. It has distinct biological activities and applications.

- 1,2,5-Thiadiazole: Also differs in nitrogen atom positions and exhibits unique chemical properties and uses.

- 1,3,4-Thiadiazole: Shares some similarities in biological activity but has different reactivity and applications due to its structural differences .

5-Bromo-1,2,4-Thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Actividad Biológica

5-Bromo-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, anticonvulsant, and antiplatelet activities. Additionally, it summarizes relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the bromine atom enhances its reactivity and potential biological activity. The compound can be synthesized through various methods, including cyclization reactions involving thiosemicarbazones and other precursors .

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance:

- Synthesis and Evaluation : A library of 1,2,4-thiadiazole derivatives was synthesized and evaluated against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Many derivatives showed moderate to potent anticancer activity .

- Mechanism of Action : Some compounds act as aromatase inhibitors, which are crucial in the treatment of hormone-dependent cancers .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole | MCF-7 | 12.5 | Aromatase Inhibition |

| Novel Thiadiazole Derivative | A549 | 15.3 | Apoptosis Induction |

| 2-amino-5-bromo-1,3,4-thiadiazole | Colo-205 | 10.7 | Cell Cycle Arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied:

- Broad Spectrum : Compounds containing the thiadiazole moiety have shown activity against various pathogens including bacteria and fungi. For example, derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Synergistic Effects : Some studies indicate that combining thiadiazole derivatives with conventional antibiotics enhances their efficacy against resistant strains .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 2-amino-5-bromo-1,3,4-thiadiazole | Escherichia coli | 16 µg/mL |

Anticonvulsant Activity

Thiadiazole derivatives have been explored for their anticonvulsant effects:

- Screening Studies : Several compounds were tested in animal models for their ability to prevent seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). Notably, some derivatives exhibited significant protective effects against seizures .

Table 3: Anticonvulsant Activity of Thiadiazole Derivatives

| Compound Name | Model Used | Protective Effect (%) |

|---|---|---|

| 3-Aryl amino/4-aryl-5-imino-D2-1,2,4-thiadiazole | MES | 80 |

| Novel Thiadiazole Compound | PTZ | 75 |

Antiplatelet Activity

The potential antiplatelet activity of thiadiazoles has been highlighted in recent research:

- Inhibition Studies : Compounds were evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). One derivative showed an IC50 value of 39 ± 11 µM against ADP-induced aggregation .

Table 4: Antiplatelet Activity of Thiadiazole Derivatives

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| Novel Thiadiazole Compound | 39 ± 11 | P2Y12 Receptor Antagonism |

Propiedades

IUPAC Name |

5-bromo-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2S/c3-2-4-1-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUUGFLYVXDUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602787 | |

| Record name | 5-Bromo-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43201-13-4 | |

| Record name | 5-Bromo-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the basic physicochemical properties of 1,2,4-Thiadiazole?

A1: 1,2,4-Thiadiazole [] is a colorless liquid with a melting point ranging from -33 to -35 °C and a boiling point of 120.7–121.2 °C at standard pressure (753 mmHg). Its density is 1.3298 g/mL at 20 °C. It has a maximum absorbance wavelength (λmax) at 229 nm with a molar absorptivity (log ε) of 3.73. []

Q2: In what solvents is 1,2,4-Thiadiazole soluble?

A2: 1,2,4-Thiadiazole exhibits good solubility in polar solvents like water, ethanol, acetone, and glacial acetic acid. It shows moderate solubility in diethyl ether and limited solubility in less polar solvents like benzene, petroleum ether, carbon tetrachloride, and ethyl acetate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.